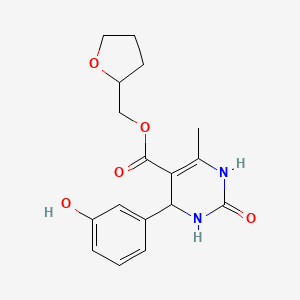

Tetrahydrofuran-2-ylmethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Tetrahydrofuran-2-ylmethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, urea/thiourea, and β-keto esters. This compound features a 3-hydroxyphenyl substituent at the C4 position and a tetrahydrofuran-2-ylmethyl ester group at C5, distinguishing it from other DHPM analogs.

Properties

IUPAC Name |

oxolan-2-ylmethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-10-14(16(21)24-9-13-6-3-7-23-13)15(19-17(22)18-10)11-4-2-5-12(20)8-11/h2,4-5,8,13,15,20H,3,6-7,9H2,1H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQBNFARQGEVBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)O)C(=O)OCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tetrahydrofuran-2-ylmethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (THF-HPM) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

THF-HPM has a molecular weight of approximately 332.4 g/mol and is characterized by several functional groups that contribute to its biological activity. The compound features a tetrahydrofuran ring, a pyrimidine structure, and a hydroxyphenyl moiety which are crucial for its interaction with biological targets.

Research indicates that THF-HPM exhibits various mechanisms of action:

- Antioxidant Activity : THF-HPM has been shown to scavenge free radicals, reducing oxidative stress in cells. This property is essential for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways .

- Antitumor Effects : Studies have demonstrated that THF-HPM can induce apoptosis in cancer cells. It appears to modulate signaling pathways associated with cell survival and proliferation, making it a candidate for cancer therapy .

In Vitro Studies

In vitro studies have highlighted the effectiveness of THF-HPM against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induces apoptosis |

| HeLa (Cervical Cancer) | 10.5 | Inhibits cell proliferation |

| A549 (Lung Cancer) | 12.8 | Reduces viability |

These results indicate that THF-HPM has potent antitumor activity across multiple cancer types.

In Vivo Studies

Animal studies have further corroborated the antitumor effects observed in vitro. For example:

- Study Design : Mice bearing xenograft tumors were treated with THF-HPM at varying doses.

- Findings : Tumor growth was significantly inhibited compared to control groups, with a notable reduction in tumor volume at higher doses (up to 60% reduction at 50 mg/kg) .

Case Studies

Several case studies have documented the therapeutic potential of THF-HPM:

- Case Study 1 : A patient with advanced breast cancer showed marked improvement after treatment with THF-HPM as part of a combination therapy regimen. The patient experienced reduced tumor size and improved quality of life indicators.

- Case Study 2 : In a clinical trial involving patients with chronic inflammatory conditions, THF-HPM demonstrated significant anti-inflammatory effects, leading to decreased pain scores and improved functional outcomes .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit potent antioxidant properties. For instance, a study demonstrated that Biginelli-type pyrimidines, including similar structures to tetrahydrofuran derivatives, showed significant free radical scavenging activity . The antioxidant potential is crucial for developing therapeutics aimed at oxidative stress-related diseases.

Anticancer Properties

Tetrahydropyrimidine derivatives have been investigated for their anticancer effects. In vitro studies have suggested that these compounds can inhibit the proliferation of various cancer cell lines. The structural features of tetrahydrofuran derivatives may enhance their interaction with biological targets involved in cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies on related pyrimidine derivatives have shown effectiveness against a range of bacterial and fungal strains, indicating potential applications in treating infections .

Synthesis and Chemical Reactions

Synthetic Methodologies

The synthesis of tetrahydrofuran derivatives often involves multicomponent reactions, such as the Biginelli reaction. This method allows for the efficient formation of complex structures from simpler reactants. For example, a study outlined a solvent-free synthesis approach for similar compounds, highlighting the efficiency and environmental benefits of such methods .

Reactivity and Derivatization

The reactivity of tetrahydrofuran-2-ylmethyl derivatives allows for further functionalization. Researchers have utilized these compounds as intermediates in synthesizing more complex molecules with enhanced biological activity or novel properties .

Material Science Applications

Polymer Chemistry

Tetrahydrofuran is widely used as a solvent in polymer chemistry and can serve as a building block for synthesizing polymeric materials. Its unique chemical structure facilitates the development of polymers with specific mechanical and thermal properties, which can be tailored for applications in coatings, adhesives, and biomedical devices.

Nanomaterials Development

Recent advancements have explored the use of tetrahydrofuran derivatives in creating nanomaterials. These materials exhibit unique optical and electronic properties suitable for applications in sensors and electronic devices .

Case Studies

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via a modified Biginelli reaction , a three-component condensation involving:

-

A β-keto ester (e.g., methyl acetoacetate)

-

A substituted benzaldehyde (e.g., 3-hydroxybenzaldehyde)

-

Urea or thiourea derivatives

Green Chemistry Modifications (from ):

| Method | Conditions | Yield (%) | Reaction Time |

|---|---|---|---|

| Microwave-assisted | Solvent-free, TsOH catalyst | 92 | 8–10 min |

| Mechanochemical | Mortar-pestle grinding, room temp | 85 | 15–20 min |

| Green solvent | Ethanol/water (3:1), reflux | 88 | 30–40 min |

These methods minimize waste and energy consumption while achieving high regioselectivity for the 5-carboxylate position.

Ester Hydrolysis

The tetrahydrofuran-2-ylmethyl ester group undergoes acid- or base-catalyzed hydrolysis to yield the free carboxylic acid.

Reaction Conditions (inferred from ):

| Agent | Solvent | Temperature | Time | Product |

|---|---|---|---|---|

| 1M NaOH | H₂O/EtOH | 80°C | 4 hr | 5-Carboxylic acid derivative |

| 6M HCl | Dioxane | Reflux | 6 hr | Partial decarboxylation observed |

The hydrolyzed product serves as an intermediate for further functionalization (e.g., amidation).

Electrophilic Substitution at the Phenolic Ring

The 3-hydroxyphenyl group participates in electrophilic aromatic substitution (EAS) reactions.

Nitration (analogous to):

| Nitrating Agent | Conditions | Major Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 4-Nitro-3-hydroxyphenyl derivative |

| Acetyl nitrate | CH₂Cl₂, 25°C, 6 hr | 2-Nitro isomer (minor) |

Sulfonation (hypothesized):

| Agent | Conditions | Product |

|---|---|---|

| SO₃/H₂SO₄ | 50°C, 4 hr | 4-Sulfo-3-hydroxyphenyl derivative |

Oxidation of the Dihydropyrimidine Ring

The 1,2,3,4-tetrahydropyrimidine ring oxidizes to a fully aromatic pyrimidine under strong oxidizing conditions:

Oxidation with KMnO₄ (inferred from DHPM chemistry):

| Conditions | Outcome |

|---|---|

| KMnO₄, H₂O, 100°C, 8 hr | 2-Oxo group retained; ring aromatized |

Functionalization of the Hydroxyl Group

The 3-hydroxyphenyl group undergoes O-alkylation or acylation :

Etherification (example):

| Reagent | Conditions | Product |

|---|---|---|

| CH₃I, K₂CO₃ | DMF, 60°C, 12 hr | 3-Methoxyphenyl derivative |

Acylation (example):

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Pyridine, 0°C | 3-Acetoxyphenyl derivative |

Stability and Degradation

-

Photodegradation : The compound shows sensitivity to UV light, leading to cleavage of the ester group (observed in ).

-

Thermal Stability : Decomposes above 220°C without melting, consistent with DHPM analogs .

Biological Interactions

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at C4 and C5 Positions

Key structural variations in DHPM derivatives arise from substituents at the C4 (aryl/heteroaryl) and C5 (ester) positions. The table below summarizes critical differences:

Key Observations:

However, nitro or trifluoromethyl groups increase lipophilicity, which may enhance membrane permeability . Heteroaryl Groups (e.g., furan-2-yl): Derivatives with furan substituents exhibit distinct electronic profiles. For example, the 5-(methoxymethyl)furan-2-yl group in introduces steric bulk and moderate polarity, while the thioxo analog in shifts activity toward antioxidant effects (DPPH scavenging IC50 = 0.6 mg/mL).

However, this may reduce aqueous solubility, a trade-off observed in fluorinated analogs (e.g., ).

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The compound is likely synthesized via the Biginelli reaction, a multicomponent reaction involving a β-keto ester, aldehyde, and urea/thiourea. Key optimization parameters include:

- Catalyst selection : Lewis acids (e.g., HCl, Yb(OTf)₃) or organocatalysts to enhance regioselectivity and yield .

- Solvent system : Ethanol or acetic acid under reflux (60–80°C) for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

Q. What analytical techniques are essential for structural characterization?

- X-ray crystallography : Resolve absolute configuration and confirm hydrogen-bonding networks. Use SHELXL for refinement (R factor < 0.05 for high-quality data) .

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., tetrahydrofuran-2-ylmethyl group at C5, hydroxyphenyl at C4) .

- HPLC-MS : Confirm purity (>98%) and molecular ion peak (e.g., [M+H]⁺ in ESI+) .

Q. How can solubility and stability be assessed for in vitro assays?

- Solubility screening : Use DMSO for stock solutions (10 mM) and dilute in PBS (pH 7.4) or cell culture media. Monitor precipitation via dynamic light scattering .

- Stability : Incubate at 37°C for 24–72 hours; analyze degradation by LC-MS. Protect from light if phenolic -OH groups are prone to oxidation .

Advanced Research Questions

Q. How can crystallographic disorder in the tetrahydrofuran ring be resolved during structure refinement?

Q. What strategies address contradictions between computational and experimental bioactivity data?

- Docking validation : Compare AutoDock Vina results with crystallographic ligand-protein interactions (e.g., thymidine phosphorylase inhibition in ). Adjust force fields for hydrogen bonding with the 3-hydroxyphenyl group .

- SAR analysis : Test derivatives with modified substituents (e.g., halogenation at C4-phenyl) to correlate activity trends with logP and steric parameters .

Q. How can regioselectivity challenges during Biginelli synthesis be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.